molecular formula C12H16N2O5S B3279728 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 6984-55-0

1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B3279728
CAS No.: 6984-55-0
M. Wt: 300.33 g/mol
InChI Key: YZPAYNHRIOAAHF-PEBGCTIMSA-N
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Description

The compound 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a furanose-modified pyrimidinone derivative. Its structure features:

  • A tetrahydrofuro[3,4-d][1,3]dioxolane core with stereochemical specificity (3aR,4R,6R,6aR configuration).
  • A hydroxymethyl substituent at the C6 position of the furanose ring.
  • A 2-thioxo-2,3-dihydropyrimidin-4(1H)-one moiety, which introduces sulfur at the C2 position of the pyrimidine ring, replacing the traditional oxo group.

This compound is structurally analogous to nucleoside analogs but lacks a ribose phosphate backbone.

Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-12(2)18-8-6(5-15)17-10(9(8)19-12)14-4-3-7(16)13-11(14)20/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,20)/t6-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPAYNHRIOAAHF-PEBGCTIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=S)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=S)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2O5SC_{12}H_{16}N_{2}O_{5}S with a molecular weight of approximately 300.33 g/mol. The compound features a tetrahydrofurodioxole moiety, which contributes to its unique biological properties.

Structural Formula

1 3aR 4R 6R 6aR 6 hydroxymethyl 2 2 dimethyltetrahydrofuro 3 4 d 1 3 dioxol 4 yl 2 thioxo 2 3 dihydropyrimidin 4 1H one\text{1 3aR 4R 6R 6aR 6 hydroxymethyl 2 2 dimethyltetrahydrofuro 3 4 d 1 3 dioxol 4 yl 2 thioxo 2 3 dihydropyrimidin 4 1H one}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against human breast carcinoma (MDA-MB-231) cells. In a cell-based growth inhibition assay:

  • Inhibition Rate : The compound exhibited a 40% reduction in cell proliferation at concentrations above 3 µM.
  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 0.6 µM , indicating potent activity against cancer cells .

The mechanism by which this compound exerts its effects appears to be primarily cytostatic rather than cytotoxic. Observations from cell morphology studies indicated that while the number of viable cells decreased, the remaining cells maintained adhesion properties. This suggests that the compound may induce a cell cycle arrest rather than outright cell death .

Table: Summary of Biological Activity

CompoundTarget Cell Line% InhibitionIC50 (µM)Mechanism
1MDA-MB-23140%0.6Cytostatic

Apoptosis and Cell Cycle Studies

Further investigations revealed that treatment with the compound led to significant cell cycle arrest at concentrations starting from 10 µM. However, no significant increase in apoptosis was observed among treated cells compared to controls . This finding indicates that while the compound effectively inhibits cell proliferation, it does not necessarily trigger apoptotic pathways.

Study 1: Growth Inhibition in MDA-MB-231 Cells

A detailed study assessed the effects of the compound on MDA-MB-231 cells over 48 hours. Key findings included:

  • Morphological Changes : Treated cells exhibited altered morphology indicative of growth inhibition.
  • Cell Viability Assay : Using the WST-1 assay demonstrated that metabolically active cells were reduced significantly upon treatment with the compound .

Study 2: Structure-Activity Relationship (SAR)

Research focused on synthesizing derivatives of similar compounds to explore their biological activity. Variations in hydroxylation and stereochemistry were studied to enhance efficacy against cancer cell lines. The results indicated that specific modifications could lead to increased inhibition rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference(s)
Target Compound Tetrahydrofuro[3,4-d][1,3]dioxolane C6: hydroxymethyl; Pyrimidine: 2-thioxo ~340 (estimated) Potential nucleoside analog activity
[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-...]methyl Isobutyrate () Same core C6: methyl isobutyrate; Pyrimidine: 4-amino, 2-oxo ~410 Hazardous (H302, H315 warnings)
1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-...]pyrimidine-2,4-dione () Tetrahydrofuro[3,4-d][1,3]dioxaphospholane C6: hydroxymethyl; Pyrimidine: 2,4-dione; Phosphorylated backbone ~370 Bioactive (nucleoside analog intermediate)
3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one () Tetrahydrofuran + pyrimidinone Pyrimidine: 4-phenyl, 6-(4-nitrophenyl); No sulfur substitution 427.41 Antifungal, antioxidant, anticancer
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole () Tetrahydrofuro[3,4-d][1,3]dioxolane C6: hydroxymethyl replaced with phenyl-dihydrooxazole; No pyrimidine ~300 (estimated) Synthetic intermediate (46% yield)
Key Observations:

Functional Group Impact: The 2-thioxo group in the target compound replaces the 2-oxo group in and analogs. The hydroxymethyl group at C6 (target) contrasts with the methyl isobutyrate () or phosphorylated backbone (), affecting solubility and metabolic stability.

Biological Activity :

  • The 4-nitrophenyl and phenyl groups in ’s compound enhance antifungal/anticancer activity via π-π stacking interactions, absent in the target compound .
  • Phosphorylated analogs () mimic nucleoside triphosphates, enabling antiviral or antimetabolite applications .

Synthetic Accessibility: The target compound’s stereospecific furanose core (3aR,4R,6R,6aR) requires chiral synthesis strategies, similar to ’s dihydrooxazole derivative (46% yield via three-step synthesis) . ’s methyl isobutyrate derivative highlights the feasibility of esterification to modulate lipophilicity .

Critical Analysis of Structural Modifications

Thioxo vs. Oxo Groups

The 2-thioxo group in the target compound versus the 2-oxo group in and analogs:

  • Steric Effects : The larger atomic radius of sulfur may introduce steric hindrance in enzyme active sites.

Hydroxymethyl vs. Ester/Phosphate Modifications

  • Hydroxymethyl : Increases hydrophilicity and susceptibility to oxidative metabolism.
  • Methyl Isobutyrate () : Enhances membrane permeability but requires enzymatic hydrolysis for activation .
  • Phosphorylated Backbone () : Mimics nucleotide structures, enabling kinase recognition .

Q & A

Q. How to align experimental findings with computational models predicting the compound’s bioactivity?

  • Framework : Apply the "linker-drug" hypothesis (common in prodrug design) to rationalize the hydroxymethyl group’s role in membrane permeability. emphasizes grounding research in established pharmacological theories, such as structure-activity relationships (SARs) or metabolic stability models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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